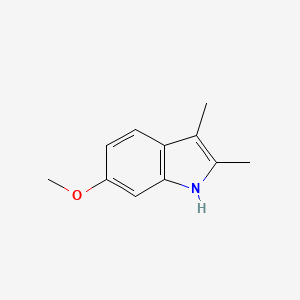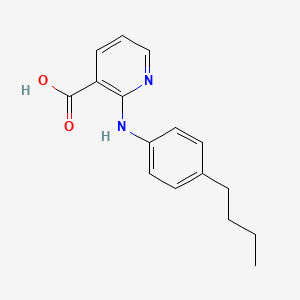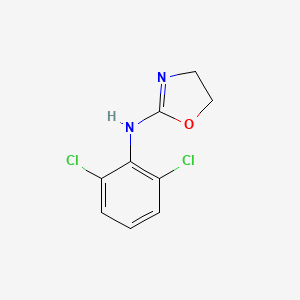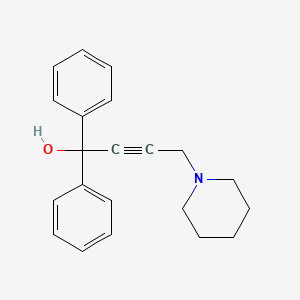
1,1-Diphenyl-4-piperidino-2-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halocins, also known as diferidin, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Halocins is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, halocins is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Stereochemical Studies
1,1-Diphenyl-4-piperidino-2-butyn-1-ol has been involved in stereochemical studies to determine the absolute and relative configuration of certain diastereomeric amino-alcohols. This involves chemical correlation methods to assign configurations to diastereomers obtained from specific reactions (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Synthesis of Allenylzinc and Indium Reagents
The compound has been used in the synthesis of enantiomers of 4-TIPS-3-butyn-2-ol, leading to the creation of allenylzinc and indium reagents. These reagents, derived from 1,1-Diphenyl-4-piperidino-2-butyn-1-ol, demonstrate high yield and enantioselectivity in certain reactions (Marshall, Eidam, & Eidam, 2006).
Parkinsonism Model Research
This compound has been studied for its potential in parkinsonism model research. Specifically, it has shown antihaloperidol activity, indicating its possible use in understanding and treating parkinsonism. This research is significant given the increase in parkinsonism diagnoses with an aging population (Tonkopii et al., 2000).
Formation of Coordinated Ligands
Research has also focused on the formation of coordinated ligands involving 1,1-Diphenyl-4-piperidino-2-butyn-1-ol. This includes the synthesis of cationic complexes through dehydration and deprotonation processes, leading to neutral complexes with specific ligand structures (Puerta, Valerga, & Palacios, 2008).
Propiedades
Número CAS |
972-04-3 |
|---|---|
Nombre del producto |
1,1-Diphenyl-4-piperidino-2-butyn-1-ol |
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2 |
Clave InChI |
MGWAMKURIHGGNO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canónico |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Otros números CAS |
972-04-3 120501-02-2 |
Solubilidad |
13 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



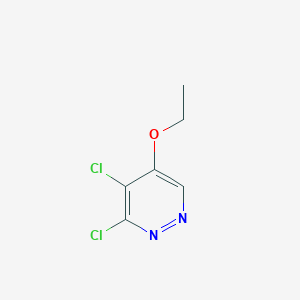

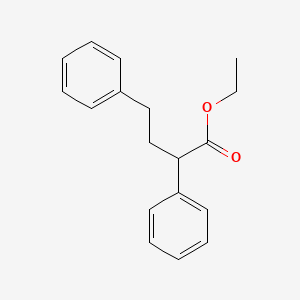
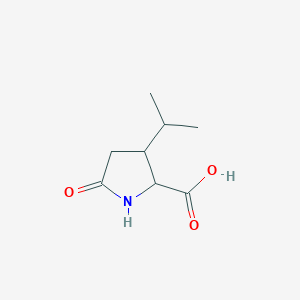
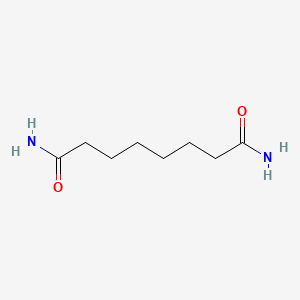


![[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1619168.png)
